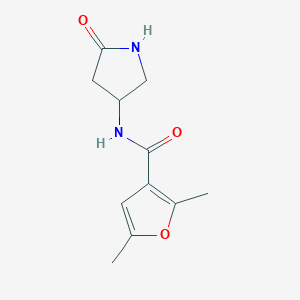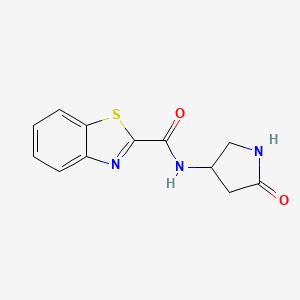![molecular formula C16H16ClNO4S B6506312 N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-00-2](/img/structure/B6506312.png)
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,5-benzodioxepine ring, a sulfonamide group, and a 4-chlorophenyl group . These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group might make the compound more polar, influencing its solubility in different solvents .科学研究应用
N-CPMSD has been studied for its potential use in a variety of scientific research applications. One potential application is as an inhibitor of certain enzymes. N-CPMSD has been shown to inhibit the activity of enzymes such as cytochrome P450 2C9, cytochrome P450 3A4, and thymidylate synthase. Another potential application is as a substrate for certain enzymes. N-CPMSD has been shown to act as a substrate for enzymes such as cytochrome P450 2C9 and cytochrome P450 3A4. Finally, N-CPMSD has been studied for its potential use as an agonist of certain receptors. N-CPMSD has been shown to act as an agonist of the serotonin receptor 5-HT1A.
作用机制
The mechanism of action of N-CPMSD is not fully understood. However, it is thought to act as an inhibitor of certain enzymes by binding to the active site of the enzyme and preventing the enzyme from carrying out its normal function. It is also thought to act as a substrate for certain enzymes by binding to the active site of the enzyme and providing the enzyme with a substrate to work on. Finally, it is thought to act as an agonist of certain receptors by binding to the receptor and activating it.
Biochemical and Physiological Effects
N-CPMSD has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes such as cytochrome P450 2C9, cytochrome P450 3A4, and thymidylate synthase. It has also been shown to act as a substrate for enzymes such as cytochrome P450 2C9 and cytochrome P450 3A4. Finally, it has been shown to act as an agonist of the serotonin receptor 5-HT1A.
实验室实验的优点和局限性
N-CPMSD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it has been shown to be an effective inhibitor of certain enzymes, a substrate for certain enzymes, and an agonist of certain receptors. However, there are some limitations to its use in laboratory experiments. For example, it is relatively expensive to synthesize, and its effects on biochemical and physiological processes are not fully understood.
未来方向
There are several potential future directions for the study of N-CPMSD. One potential direction is to further study its effects on biochemical and physiological processes. Additionally, further research could be done to determine its potential applications in drug design and development. Finally, further research could be done to explore its potential use as a therapeutic agent.
合成方法
N-CPMSD can be synthesized through a variety of methods. The most common method is a multi-step synthesis process involving the reaction of 4-chlorophenylmethyl chloride with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, followed by the reaction of the resulting product with a base. Other methods for the synthesis of N-CPMSD include the reaction of 4-chlorophenylacetonitrile with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and the reaction of 4-chlorophenylacetic acid with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.
安全和危害
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-13-4-2-12(3-5-13)11-18-23(19,20)14-6-7-15-16(10-14)22-9-1-8-21-15/h2-7,10,18H,1,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGVBTLBNHGZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)



![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)